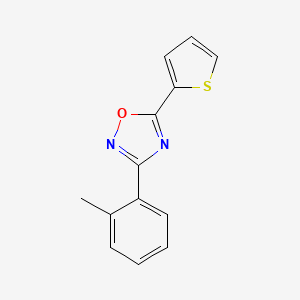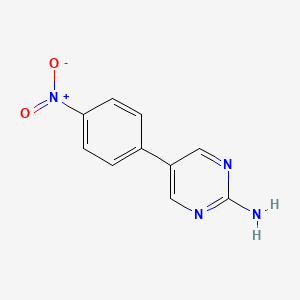![molecular formula C18H20N2O3S B5754905 methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)
methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thioamide derivative of phenylacetate and has shown promising results in scientific research, particularly in the areas of cancer treatment and drug development.
Wirkmechanismus
The mechanism of action of methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is not fully understood. However, studies have suggested that the compound exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
Methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate has been found to have several biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce oxidative stress in cancer cells, which can lead to cell death. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has shown promising results in scientific research, particularly in the field of cancer treatment. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of the compound is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate. One potential direction is to further investigate the mechanism of action of the compound and to identify the specific enzymes that it targets. This could lead to the development of more targeted and effective anticancer therapies. Another direction is to explore the potential applications of the compound in other areas, such as drug development and the treatment of other diseases. Overall, the research on methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate is an exciting and promising area of study that has the potential to lead to significant advancements in the field of medicine.
Synthesemethoden
The synthesis of methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate involves the reaction of 2-methoxybenzylamine with carbon disulfide to form the thioamide intermediate. This intermediate is then reacted with 4-chlorophenylacetic acid in the presence of a base to yield the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
Methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate has shown potential in scientific research, particularly in the field of cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential in preventing the growth and spread of cancer.
Eigenschaften
IUPAC Name |
methyl 2-[4-[(2-methoxyphenyl)methylcarbamothioylamino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-22-16-6-4-3-5-14(16)12-19-18(24)20-15-9-7-13(8-10-15)11-17(21)23-2/h3-10H,11-12H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIDHZIOJAWQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-{[(2-methoxybenzyl)carbamothioyl]amino}phenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)
![N-(4-fluoro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5754839.png)
![4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5754846.png)
![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)


![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)
![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)



